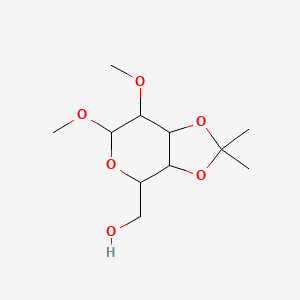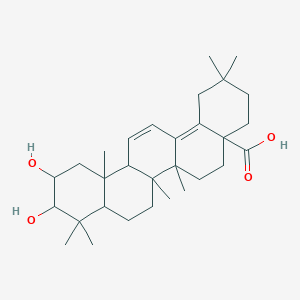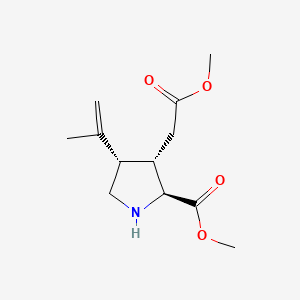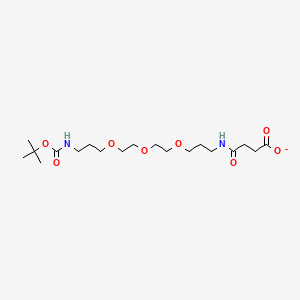
Cadmium antimonide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium antimonide is a compound composed of cadmium and antimony, represented by the chemical formula CdSb. It is a well-studied II-V semiconductor known for its unique properties and applications in various fields, including optoelectronics and thermoelectric devices . The compound is notable for its stability and ability to form high-quality crystals, making it a valuable material for scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cadmium antimonide can be synthesized through various methods. One common approach involves mixing cadmium powder and antimony powder in a stoichiometric ratio and heating the mixture under vacuum conditions. This process allows the cadmium and antimony to react and form this compound . Another method involves the use of chemical vapor transport, where cadmium and antimony are transported in a vapor phase and deposited onto a substrate to form the compound .
Industrial Production Methods: In industrial settings, this compound is often produced using high-purity cadmium and antimony sources. The materials are placed in a reaction container and heated to high temperatures to facilitate the reaction. The resulting this compound is then purified through processes such as annealing to achieve the desired quality and purity .
Análisis De Reacciones Químicas
Types of Reactions: Cadmium antimonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with oxygen to form cadmium oxide and antimony oxide . It can also participate in reduction reactions where it is reduced to its elemental forms .
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxygen, hydrogen, and halogens. These reactions typically occur under controlled conditions, such as elevated temperatures and specific atmospheric compositions .
Major Products Formed: The major products formed from reactions involving this compound include cadmium oxide, antimony oxide, and various cadmium and antimony halides .
Aplicaciones Científicas De Investigación
Cadmium antimonide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a material for studying semiconductor behavior and crystal growth . In biology and medicine, this compound is explored for its potential use in biosensors and medical imaging devices . Industrially, it is utilized in the production of thermoelectric devices and infrared detectors . The compound’s ability to form high-quality crystals makes it a valuable material for developing advanced electronic and optoelectronic devices .
Mecanismo De Acción
The mechanism by which cadmium antimonide exerts its effects is primarily related to its semiconductor properties. It interacts with light and heat, allowing it to be used in optoelectronic and thermoelectric applications . At the molecular level, this compound’s effects are mediated through its interactions with electrons and holes in its crystal lattice, which influence its electrical and thermal conductivity .
Comparación Con Compuestos Similares
Similar Compounds: Cadmium antimonide is often compared with other II-V semiconductors, such as indium antimonide and mercury cadmium telluride . These compounds share similar properties but differ in their specific applications and performance characteristics.
Uniqueness: this compound is unique in its ability to form high-quality crystals and its stability under various conditions . Compared to indium antimonide, this compound offers better stability and is easier to produce in high purity . Mercury cadmium telluride, on the other hand, is preferred for certain infrared applications due to its tunable wavelength properties .
Propiedades
Número CAS |
12050-27-0 |
|---|---|
Fórmula molecular |
CdSb |
Peso molecular |
234.17 g/mol |
Nombre IUPAC |
antimony;cadmium |
InChI |
InChI=1S/Cd.Sb |
Clave InChI |
WWGNOEDOFJKLST-UHFFFAOYSA-N |
SMILES canónico |
[Cd].[Sb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one](/img/structure/B12324779.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2-methylpropan-2-yl)oxyamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid](/img/structure/B12324787.png)

![[(3,4-Dimethoxyphenyl)-[4-[(3,4-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl] acetate](/img/structure/B12324813.png)



![N-[3-oxo-3',6'-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]acetamide](/img/structure/B12324839.png)
![4-[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-5-[[1-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12324842.png)
![4-[[1-[[1-(4-nitro-N-[1-oxo-3-phenyl-1-(pyrrolidine-2-carbonylamino)propan-2-yl]anilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12324844.png)


